molecular formula C23H15ClN2O4S B12013719 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one CAS No. 499101-99-4

2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one

Cat. No.: B12013719
CAS No.: 499101-99-4
M. Wt: 450.9 g/mol
InChI Key: NKOSOLKFMDHTOI-UHFFFAOYSA-N
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Description

The compound 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one is a complex organic molecule that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of diverse functional groups, including a benzodioxole moiety, a chlorophenyl group, and a sulfanyl linkage, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a Friedel-Crafts acylation reaction using 1,3-benzodioxole and an acyl chloride.

    Attachment of the Sulfanyl Group: The sulfanyl linkage is formed by reacting the intermediate with a thiol or disulfide compound under mild conditions.

    Final Coupling with the Chlorophenyl Group: The final step involves coupling the intermediate with a 4-chlorophenyl derivative using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its ability to target specific molecular pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. It also modulates signaling pathways that regulate the cell cycle, thereby preventing cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development .

Properties

CAS No.

499101-99-4

Molecular Formula

C23H15ClN2O4S

Molecular Weight

450.9 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C23H15ClN2O4S/c24-15-6-8-16(9-7-15)26-22(28)17-3-1-2-4-18(17)25-23(26)31-12-19(27)14-5-10-20-21(11-14)30-13-29-20/h1-11H,12-13H2

InChI Key

NKOSOLKFMDHTOI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

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